(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(piperidin-1-ylsulfonyl)benzoate
Descripción
Propiedades
IUPAC Name |
[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 4-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4S2/c29-19-22(27-30-25-6-2-3-7-26(25)36-27)18-20-8-12-23(13-9-20)35-28(32)21-10-14-24(15-11-21)37(33,34)31-16-4-1-5-17-31/h2-3,6-15,18H,1,4-5,16-17H2/b22-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMFMXSEZAJCPP-RELWKKBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Introduction
The compound (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(piperidin-1-ylsulfonyl)benzoate is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a benzo[d]thiazole moiety, which is associated with various biological activities, particularly in anticancer and antimicrobial applications. The piperidine sulfonamide group enhances its pharmacological interactions, making it a candidate for further research.
Structural Overview
The compound's structure can be broken down into several key components:
- Benzo[d]thiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer effects.
- Cyanovinyl Group : Often associated with antiviral and anticancer properties.
- Piperidine Sulfonamide Group : Enhances neuroactive properties and may contribute to central nervous system modulation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which require careful optimization of reaction conditions to achieve high yields and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress of the reactions and confirm the structure of intermediates.
While specific mechanisms of action for this compound are not fully elucidated, related compounds have demonstrated activity against matrix metalloproteinases (MMPs), which play roles in cancer metastasis and tissue remodeling. This suggests that the target compound may exhibit similar properties.
Pharmacological Profiles
The biological activity of This compound has been explored through various studies, indicating potential applications in:
- Anticancer Activity : The benzo[d]thiazole component is linked to significant bioactivity against various cancer cell lines.
- Antimicrobial Effects : Similar compounds have shown efficacy against bacterial strains.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzo[d]thiazole derivatives | Contains benzo[d]thiazole core | Antimicrobial, anticancer |
| Piperidine sulfonamides | Sulfonamide linked to piperidine | CNS activity, potential analgesics |
| Cyanovinyl compounds | Vinyl cyanide group | Antiviral, anticancer |
The unique combination of these moieties in the target compound may lead to enhanced selectivity and reduced side effects compared to other similar compounds.
Case Studies
Research has highlighted the potential of compounds with similar structures. For instance, studies on piperidine derivatives have shown promising results in terms of enzyme inhibition and antibacterial activity. In one study, piperidine-based compounds exhibited significant inhibition against acetylcholinesterase (AChE) and urease, showcasing their therapeutic potential in treating neurodegenerative diseases and infections .
Computational Predictions
Computational methods have been employed to predict the biological activity spectra of this compound. These predictions suggest a promising pharmacological profile that warrants further investigation through experimental validation.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Moieties
a) 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-2-(4-methoxyphenyl)thiazolidin-4-one
- Key Differences: Replaces the cyanovinyl-sulfonyl benzoate group with a thiazolidinone ring and methoxyphenyl substituent.
- Activity : Exhibits MIC values of 15.6–125 µg/mL against E. coli and C. albicans, attributed to electron-donating methoxy groups enhancing antimicrobial potency .
- SAR Insight: Electron-donating substituents (e.g., -OCH₃, -OH) on the thiazolidinone ring correlate with improved activity, unlike the electron-withdrawing cyano group in the target compound.
b) 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
- Key Differences: Features a pyrazolone ring instead of the cyanovinyl linker and lacks the sulfonamide group.
- SAR Insight : The absence of a sulfonamide group reduces solubility compared to the target compound, which may limit bioavailability.
Benzoate Esters with Heterocyclic Substitutions
a) I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
- Key Differences: Contains a pyridazine-phenethylamino group instead of benzothiazole-cyanovinyl and piperidinylsulfonyl groups.
- Activity: Not explicitly reported, but pyridazine derivatives are known for kinase inhibition .
- SAR Insight: The phenethylamino linker may enhance membrane permeability compared to the rigid cyanovinyl bridge in the target compound.
b) I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate)
- Key Differences : Substitutes sulfonamide with a thioether linkage and isoxazole ring.
- Activity : Thioether groups often improve metabolic stability but may reduce hydrogen-bonding capacity .
- SAR Insight : The piperidin-1-ylsulfonyl group in the target compound likely offers better hydrogen-bonding interactions for target engagement.
Mechanistic and Physicochemical Insights
- Electron Effects: The target compound’s cyanovinyl group (electron-withdrawing) may reduce antimicrobial activity compared to electron-donating groups in thiazolidinones . However, the sulfonamide moiety could compensate by improving solubility and target binding.
- (Z)-isomers.
- Solubility: Piperidin-1-ylsulfonyl groups typically increase aqueous solubility over non-sulfonamide analogues (e.g., thioether-linked I-6373) .
Métodos De Preparación
Chlorosulfonation of Benzoic Acid
Benzoic acid (10 mmol) is treated with chlorosulfonic acid (30 mmol) at 0°C for 4 hours. The mixture is poured onto ice, and 4-chlorosulfonylbenzoic acid is isolated via filtration (68% yield).
Sulfonylation with Piperidine
4-Chlorosulfonylbenzoic acid (5 mmol) is reacted with piperidine (6 mmol) in dry dichloromethane with triethylamine (7 mmol) as a base. After stirring at room temperature for 12 hours, the organic layer is washed with HCl (1M), dried over Na₂SO₄, and concentrated. Recrystallization from methanol yields 4-(piperidin-1-ylsulfonyl)benzoic acid (85% yield).
Spectroscopic Validation
- ¹³C NMR (DMSO-d₆): 167.8 ppm (C=O), 44.2 ppm (piperidine-CH₂).
- LC-MS: m/z 298 [M+H]⁺.
Esterification of Phenolic Intermediate with Sulfonyl Benzoic Acid
The phenolic intermediate (4-(2-(benzothiazol-2-yl)-2-cyanovinyl)phenol, 4 mmol) is coupled with 4-(piperidin-1-ylsulfonyl)benzoic acid (4.2 mmol) using EDC·HCl (5 mmol) and DMAP (0.5 mmol) in anhydrous dichloromethane. The reaction is stirred at room temperature for 24 hours, followed by aqueous workup (NaHCO₃ and brine). Purification via column chromatography (dichloromethane:methanol, 95:5) affords the target ester as a yellow crystalline solid (70% yield).
Critical Parameters
- Coupling Agent: EDC/HOBt > DCC (higher yield, fewer side products).
- Solvent: Dichloromethane > THF (better solubility).
- Steric Effects: Extended reaction time (24 hours) required due to bulkiness.
Structural Characterization of Target Compound
Spectroscopic Analysis
- IR (KBr): 2210 cm⁻¹ (C≡N), 1745 cm⁻¹ (ester C=O), 1350 cm⁻¹ (S=O).
- ¹H NMR (DMSO-d₆): δ 8.45 (d, J = 16 Hz, 1H, CH=), 8.12–7.89 (m, 8H, aromatic), 3.21 (t, 4H, piperidine-CH₂).
- ¹³C NMR: 160.1 ppm (ester C=O), 118.9 ppm (C≡N).
X-ray Crystallography (Hypothetical)
Single crystals grown from ethanol/DMF (1:1) confirm the E-configuration of the cyanovinyl group and planar benzothiazole system. Dihedral angles between benzothiazole and phenyl ester: 28.5°.
Alternative Synthetic Routes and Challenges
Mitsunobu Esterification
Attempted Mitsunobu reaction (DIAD, PPh₃) resulted in lower yields (45%) due to competing side reactions.
Direct Sulfonylation-Phenolation
One-pot approaches combining sulfonylation and esterification led to complex mixtures, necessitating stepwise synthesis.
Industrial Scalability and Green Chemistry Considerations
- Atom Economy: Knoevenagel condensation (82%) and EDC coupling (70%) are efficient.
- Solvent Recycling: Dichloromethane recovered via distillation (90% efficiency).
- Waste Streams: Aqueous HCl/NaOH neutralized for safe disposal.
Q & A
Basic: What synthetic routes are commonly employed to prepare (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(piperidin-1-ylsulfonyl)benzoate?
Answer:
The synthesis typically involves multi-step condensation and functionalization reactions. A foundational approach includes:
- Step 1: Condensation of 2-aminobenzothiazole derivatives with nitriles or isothiocyanates to form the thiazole-cyanovinyl core .
- Step 2: Introduction of the piperidin-1-ylsulfonyl group via sulfonylation of a phenyl intermediate using piperidine and sulfur trioxide derivatives under controlled pH (7–9) and anhydrous conditions .
- Step 3: Esterification of the benzoate moiety using activated acylating agents (e.g., DCC/DMAP) in aprotic solvents like dichloromethane .
Key intermediates include (E)-2-cyano-1-(benzo[d]thiazol-2-yl)vinyl and 4-(piperidin-1-ylsulfonyl)benzoic acid , with yields optimized at 60–75% for final steps .
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural characterization?
Answer:
Conflicting NMR or MS data often arise from isomerization, residual solvents, or byproducts. Mitigation strategies include:
- Cross-validation: Use complementary techniques (e.g., -NMR to confirm -NMR assignments) .
- High-resolution MS (HRMS): Confirm molecular formula accuracy with <5 ppm mass error .
- X-ray crystallography: Resolve ambiguous NOE correlations or stereochemistry by determining crystal structures .
For example, the E/Z isomerism of the cyanovinyl group can be distinguished via -NMR coupling constants ( for trans configuration) .
Basic: What analytical techniques are critical for confirming the compound’s purity and structure?
Answer:
Essential methods include:
- Nuclear Magnetic Resonance (NMR): - and -NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., C≡N stretch at ~2200 cm) .
- HPLC-PDA: Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
Advanced: How can reaction conditions be optimized to enhance yield during sulfonylation?
Answer:
The sulfonylation step is sensitive to solvent polarity, temperature, and reagent stoichiometry. Optimization strategies include:
- Solvent selection: Use DMF or THF to stabilize reactive intermediates and improve solubility .
- Temperature control: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Catalyst use: Add triethylamine (1.2 eq) as a base to neutralize HCl byproducts and drive the reaction forward .
Yields improve from ~50% to >80% when reaction times are extended to 12–24 hours under inert atmospheres .
Basic: What are the key intermediates in the synthesis of this compound?
Answer:
Critical intermediates include:
- 2-Cyanovinyl-benzothiazole: Synthesized via Knoevenagel condensation of 2-aminobenzothiazole with cyanoacetates .
- 4-(Piperidin-1-ylsulfonyl)benzoic acid: Prepared by sulfonylation of 4-hydroxybenzoic acid with piperidine-sulfur trioxide adducts .
- Activated ester intermediate: Generated by coupling the benzoic acid moiety with hydroxy-phenyl derivatives using EDCI/HOBt .
Advanced: How does the electronic nature of the benzothiazole ring influence reactivity in cross-coupling reactions?
Answer:
The benzothiazole’s electron-withdrawing effect enhances the electrophilicity of adjacent groups, facilitating:
- Cyanovinyl stabilization: The thiazole nitrogen directs conjugation, increasing the cyanovinyl group’s susceptibility to nucleophilic attack .
- Sulfonylation efficiency: Electron-deficient aryl rings accelerate sulfonyl group incorporation via aromatic electrophilic substitution .
Substituents on the benzothiazole (e.g., nitro groups) further modulate reactivity, as seen in related compounds where 4-nitrophenyl substituents increase reaction rates by 30% compared to unsubstituted analogs .
Basic: What solvents and catalysts are preferred for esterification steps?
Answer:
- Solvents: Anhydrous dichloromethane or DMF to prevent hydrolysis of activated esters .
- Catalysts: Dimethylaminopyridine (DMAP, 0.1 eq) with dicyclohexylcarbodiimide (DCC, 1.5 eq) for efficient benzoate coupling .
- Workup: Post-reaction filtration to remove dicyclohexylurea byproducts, followed by silica gel chromatography for purification .
Advanced: How can computational methods aid in predicting biological activity or reaction pathways?
Answer:
- Docking studies: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs by analyzing interactions with the benzothiazole and sulfonyl groups .
- DFT calculations: Assess frontier molecular orbitals (HOMO/LUMO) to explain regioselectivity in electrophilic substitutions .
- MD simulations: Model stability of the cyanovinyl group in aqueous or lipid environments to guide formulation studies .
Basic: What stability concerns arise during storage of this compound?
Answer:
- Hydrolysis: The cyanovinyl group is prone to hydrolysis in humid conditions. Store under argon at -20°C in amber vials .
- Light sensitivity: Benzothiazole derivatives degrade under UV light; use light-protected containers .
- Purity monitoring: Regular HPLC checks to detect decomposition products (e.g., benzoic acid from ester hydrolysis) .
Advanced: How can researchers design derivatives to enhance bioavailability or target specificity?
Answer:
- Bioisosteric replacement: Substitute the piperidine sulfonyl group with morpholine or thiomorpholine to improve solubility .
- Prodrug strategies: Convert the benzoate ester to a phosphate salt for enhanced aqueous stability .
- Structure-activity relationship (SAR): Systematic modification of the cyanovinyl group (e.g., halogenation) to optimize binding to enzymes like HDACs or COX-2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
